molecular formula C18H16ClN5O4 B2488273 methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 899400-95-4

methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2488273
CAS No.: 899400-95-4
M. Wt: 401.81
InChI Key: QTDLEVRAQHARCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex heterocyclic molecule featuring:

  • An imidazo[1,2-g]purine core with two keto groups at positions 2 and 3.
  • A 4-chlorophenyl substituent at position 6.
  • Methyl groups at positions 1 and 5.
  • A methyl acetate moiety at position 3.

The 4-chlorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions .

Properties

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-8-22-14-15(20-17(22)24(10)12-6-4-11(19)5-7-12)21(2)18(27)23(16(14)26)9-13(25)28-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLEVRAQHARCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure comprises an imidazo[1,2-g]purine core substituted with a 4-chlorophenyl group at position 8, methyl groups at positions 1 and 7, and a methyl acetate moiety at position 3. Retrosynthetically, the molecule can be dissected into three primary fragments:

  • Imidazo[1,2-g]purine core : Derived from cyclization of a purine precursor.
  • 4-Chlorophenyl substituent : Introduced via cross-coupling or nucleophilic aromatic substitution.
  • Methyl acetate side chain : Installed through esterification or alkylation of a carboxylic acid intermediate.

Stepwise Synthetic Approaches

Construction of the Imidazo[1,2-g]Purine Core

The imidazo[1,2-g]purine scaffold is typically assembled via cyclocondensation reactions. A validated method involves reacting 6-chloro-7H-purin-2-amine with α-keto esters under acidic conditions to form the imidazole ring. For the target compound, 3-amino-1,7-dimethyl-8-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropurine serves as the precursor. Treatment with methyl glyoxylate in acetic acid at 80°C induces cyclization, yielding the fused imidazo-purine system.

Optimization Considerations:
  • Catalysts : Lewis acids like Bi(OTf)₃ (5 mol%) enhance cyclization efficiency by activating the carbonyl group of the α-keto ester.
  • Solvents : Dichloroethane (DCE) or acetic acid improves solubility and reaction homogeneity.
  • Temperature : Microwave irradiation (150°C, 30 min) reduces reaction time from hours to minutes while maintaining yields >80%.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 8 is introduced via Suzuki-Miyaura cross-coupling. A brominated purine intermediate (e.g., 8-bromo-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropurine ) reacts with 4-chlorophenylboronic acid under palladium catalysis.

Representative Protocol:
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Conditions : 90°C, 12 h
  • Yield : 72–78%

Alternative methods employ Ullmann coupling with CuI/1,10-phenanthroline, though yields are lower (50–60%).

Methylation at Positions 1 and 7

Selective methylation is achieved using methyl iodide (MeI) in the presence of a base. A two-step protocol ensures regiocontrol:

  • Position 1 Methylation : Treatment with MeI and K₂CO₃ in DMF at 0°C for 2 h.
  • Position 7 Methylation : Subsequent reaction with MeI and NaH in THF at 25°C for 4 h.
Challenges:
  • Over-methylation at N3 is mitigated by steric hindrance from the 4-chlorophenyl group.
  • Purification via column chromatography (silica gel, 20% EtOAc/hexane) isolates the desired dimethylated product.

Installation of the Methyl Acetate Side Chain

The methyl acetate group at position 3 is introduced via esterification. A carboxylic acid intermediate (2-(8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropurin-3-yl)acetic acid ) is treated with methanol under Fischer esterification conditions:

Procedure:
  • Acid Catalyst : H₂SO₄ (conc., 0.1 equiv)
  • Solvent : MeOH (neat)
  • Conditions : Reflux, 6 h
  • Yield : 85–90%

Alternative methods employ DCC/DMAP-mediated coupling, though this is cost-prohibitive for large-scale synthesis.

Catalytic and Technological Innovations

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclocondensation step. A protocol adapted from imidazo[1,2-a]naphthyridine synthesis involves:

  • Reagents : Ammonium acetate (3 equiv), glacial acetic acid
  • Conditions : 300 W, 150°C, 15 min
  • Yield : 88%

This method reduces side product formation and enhances purity without chromatography.

Magnetic MOF Catalysts

Fe₃O₄@SiO₂@MOF-199, a recoverable catalyst, facilitates C–C coupling in the purine core assembly. Key advantages include:

  • Reusability : 4 cycles with <5% activity loss.
  • Efficiency : Yields improve by 15–20% compared to homogeneous catalysts.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield Time
Classical Cyclization Imidazo ring formation H₂SO₄ 65% 8 h
Microwave Cyclization Imidazo ring formation NH₄OAc 88% 15 min
Suzuki Coupling 4-Chlorophenyl addition Pd(PPh₃)₄ 75% 12 h
MOF-Catalyzed Coupling C–C bond formation Fe₃O₄@SiO₂@MOF-199 82% 6 h

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Modifications

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Reference
Target Compound Imidazo[1,2-g]purine 8-(4-ClPh), 1-Me, 7-Me, 3-(MeOAc) C₁₈H₁₈ClN₅O₄ 403.82
Methyl 2-[1-methyl-8-(2-methylphenyl)-...imidazo[2,1-f]purin-3-yl]acetate Imidazo[2,1-f]purine 8-(2-MePh), 1-Me, 7-H, 3-(MeOAc) C₁₈H₁₉N₅O₄ 369.38
Methyl 2-[9-(3-chlorophenyl)-1-methyl-...pyrimido[1,2-g]purin-3-yl]acetate Pyrimido[1,2-g]purine 9-(3-ClPh), 1-Me, 7-H, 3-(MeOAc) C₁₈H₁₈ClN₅O₄ 403.82

Key Observations :

  • The imidazo[2,1-f]purine analog () lacks the 7-methyl group and has a sterically hindered 2-methylphenyl substituent, reducing planarity compared to the target compound .
  • The pyrimido[1,2-g]purine analog () replaces the imidazole ring with a pyrimidine, altering hydrogen-bonding capacity and rigidity .

Substituent Effects

A. Aromatic Ring Substituents
  • 4-Chlorophenyl (Target) : Electron-withdrawing chlorine enhances electrophilicity and metabolic stability compared to 2-methylphenyl (electron-donating, ) or 3-chlorophenyl () .
  • 3,4-Dimethylphenyl (): Increased steric bulk may reduce binding affinity but improve selectivity in hydrophobic pockets .
B. Ester/Acid Modifications
Compound Name R-Group (Position 3) Key Property Change
Target Compound Methyl acetate Enhanced cell permeability (prodrug)
2-{1,3,7-trimethyl-...}acetic acid Carboxylic acid Higher solubility, ionized at pH 7.4
Methyl 2-...propanoate () Propanoate ester Increased lipophilicity
  • The carboxylic acid analog () is more polar, favoring aqueous environments but requiring active transport for cellular uptake .

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

Property Target Compound (Predicted) Methyl 2-(4-ClPh)-2-indol-3-yl acetate ()
¹H NMR (δ ppm) ~5.20 (s, CH), 3.75 (s, OCH₃) 5.20 (s, CH), 3.75 (s, OCH₃)
IR (cm⁻¹) 1720 (C=O ester) 1719 (C=O ester)
HRMS [M+H]+ 404.08 (calc.) 358.0437 (observed)
  • The target’s ester carbonyl IR stretch (~1720 cm⁻¹) aligns with ’s analogs, confirming functional group consistency .

Biological Activity

Methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H20ClN5O4
  • Molecular Weight : 477.9 g/mol
  • IUPAC Name : Benzyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
  • InChI Key : DEBYSDIZLCBAOI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to act as an inhibitor of specific kinases and enzymes involved in signal transduction pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis.

Potential Targets

  • Kinases : The compound may inhibit kinases involved in cancer cell signaling pathways.
  • Receptors : It potentially interacts with adenosine receptors (A3AR), which are implicated in inflammatory responses and cancer progression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colorectal) and BxPC3 (pancreatic) xenograft models demonstrated significant growth inhibition when treated with the compound.
  • IC50 Values : The IC50 values for these cell lines were determined to be in the nanomolar range (14 nmol/L against MEK1), indicating potent activity against tumor growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of the chlorophenyl group may enhance its interaction with bacterial cell membranes or specific bacterial targets.

Study 1: Inhibition of MEK/ERK Pathway

A study evaluated the effects of this compound on the MEK/ERK signaling pathway:

TreatmentCell LineIC50 (nmol/L)Effect
Compound AHT-2914Growth inhibition
Compound ABxPC3Not specifiedGrowth inhibition

The results indicated a significant reduction in ERK phosphorylation levels in treated cells compared to controls .

Study 2: Antibacterial Efficacy

Another study focused on the antimicrobial activity of related compounds with similar structures:

CompoundTarget BacteriaMIC (µg/mL)
Compound XS. aureus1
Methyl CompoundE. faecium2

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.